molecular formula C10H14ClN5O3 B2996239 5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride CAS No. 2228690-89-7

5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride

Cat. No.: B2996239
CAS No.: 2228690-89-7
M. Wt: 287.7
InChI Key: OWJWYICTRLZVCT-UHFFFAOYSA-N
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Description

5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a (3-azidopiperidin-1-yl)methyl group and at the 3-position with a carboxylic acid. The hydrochloride salt enhances its solubility in polar solvents.

Properties

IUPAC Name

5-[(3-azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3.ClH/c11-14-12-7-2-1-3-15(5-7)6-8-4-9(10(16)17)13-18-8;/h4,7H,1-3,5-6H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJWYICTRLZVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=NO2)C(=O)O)N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclization of amino acids or their derivatives to form the oxazole core. The azidopiperidine moiety can be introduced through nucleophilic substitution reactions, where an appropriate azide source reacts with a piperidine derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to ensure high purity and yield. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve efficiency. Continuous flow chemistry and other advanced techniques may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The oxazole ring can be oxidized to form different derivatives.

  • Reduction: : The azide group can be reduced to an amine, leading to the formation of new compounds.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Sodium borohydride (NaBH₄) and hydrogen gas (H₂) are often used for the reduction of azides.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Oxidized oxazole derivatives.

  • Reduction: : Amines derived from the azide group.

  • Substitution: : Substituted piperidines with various functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe in biological studies to understand cellular processes.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride exerts its effects depends on its molecular targets and pathways. The azide group, for instance, can act as a bioorthogonal chemical reporter, allowing for specific labeling and tracking of biological molecules. The oxazole ring can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine/Oxazole Derivatives

Azide Group Positional Isomers
  • 5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride (): This analog differs in the azide group position (4- vs. 3-piperidine).
Non-Azide Piperidine Analogs
  • 5-Methyl-1,2-oxazole-3-carboxylic acid ():
    Replacing the azidopiperidinyl group with a methyl group simplifies the structure, reducing molecular weight (131.12 g/mol vs. ~350 g/mol for the target compound). The absence of the azide eliminates click chemistry utility but may improve stability.
Pyrrolidine and Morpholine Derivatives
  • Such analogs are studied for antioxidant properties, suggesting the target compound’s piperidine-azide group could modulate redox activity .

Aryl-Substituted Oxazole Analogs

  • 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid ():
    Substitution with a bromophenyl group increases lipophilicity (LogP predicted: ~3.31) compared to the target compound’s polar azide and hydrochloride. This enhances membrane permeability but may reduce solubility .
  • 5-[4-(4-Chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid (): A bulky aryl substituent (molecular weight: 315.71 g/mol) introduces steric hindrance, likely reducing metabolic clearance but complicating synthesis .

Deuterated and Halogenated Derivatives

  • 5-(2H3)Methyl-1,2-oxazole-3-carboxylic acid (): Deuterated analogs (e.g., molecular formula C5HD4NO3) are used in metabolic studies to track pathways. The target compound’s azide group offers orthogonal reactivity for labeling compared to deuterium .
  • 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid (): Halogenation (Cl) increases molecular weight (288.08 g/mol) and electronegativity, influencing binding to hydrophobic enzyme pockets. The azide in the target compound may instead facilitate photochemical reactions .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted LogP Applications
Target Compound C₁₄H₁₇N₅O₃·HCl ~350 3-Azidopiperidine, hydrochloride ~1.2 Click chemistry, drug discovery
5-Methyl-1,2-oxazole-3-carboxylic acid C₅H₅NO₃ 131.12 Methyl 0.68 Synthetic intermediate
5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid C₁₀H₆BrNO₃ 268.07 3-Bromophenyl 3.31 Enzyme inhibition studies
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid C₁₁H₇Cl₂NO₄ 288.08 2,4-Dichlorophenoxymethyl 2.8 Agrochemical research

Research Implications

  • Antioxidant Potential: Aminomethyl derivatives () suggest that piperidine-linked compounds may exhibit radical-scavenging activity, though the azide group’s role remains unexplored .
  • Drug Discovery : The target compound’s dual functional groups (azide, carboxylic acid) make it a versatile scaffold for conjugating targeting moieties or prodrugs .

Biological Activity

5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid; hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and immunology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including in vitro assays and computational analyses.

Chemical Structure and Properties

The compound features a 1,2-oxazole ring system substituted with a 3-azidopiperidine moiety. The structural formula can be represented as follows:

C12H15N5O3HCl\text{C}_{12}\text{H}_{15}\text{N}_{5}\text{O}_3\text{HCl}

This structure is significant for its interaction with biological targets, particularly enzymes and receptors involved in neurological functions.

1. Neuropharmacological Effects

Recent studies have indicated that compounds similar to 5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Computational docking studies suggest that this compound may bind effectively to the active site of AChE, potentially leading to increased levels of acetylcholine in synaptic clefts, which could enhance cognitive functions .

2. Immunosuppressive Properties

The immunological activity of isoxazole derivatives has been documented extensively. In vitro studies have shown that similar compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). This suggests a potential role in modulating immune responses, which could be beneficial in conditions requiring immunosuppression .

Table 1: Biological Activities of 5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid; hydrochloride

Activity TypeMechanism/EffectReference
AChE InhibitionCompetitive inhibition leading to increased ACh levels
ImmunosuppressionInhibition of PBMC proliferation
CytotoxicityDifferential effects on A549 cell line

Case Study 1: Acetylcholinesterase Inhibition

In a study utilizing molecular docking simulations, 5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid demonstrated a binding affinity comparable to that of donepezil, a well-known AChE inhibitor. The interaction was characterized by hydrogen bonding and hydrophobic interactions within the enzyme's active site .

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunosuppressive properties of isoxazole derivatives. The study found that certain derivatives could inhibit LPS-induced TNF-alpha production in human whole blood cultures. This indicates that compounds with similar structures may modulate inflammatory responses effectively .

Research Findings

Research has shown that the biological activities of compounds like 5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid are closely related to their chemical structure. The presence of the azide group is hypothesized to enhance interactions with biological targets, thereby increasing potency and specificity.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis typically involves two key steps: (1) functionalization of the piperidine ring with an azide group and (2) coupling the azidopiperidine moiety to the 1,2-oxazole-3-carboxylic acid scaffold.

  • Azide Introduction : The azide group can be introduced via nucleophilic substitution (e.g., replacing a halogen or tosyl group on piperidine with sodium azide) .
  • Coupling Reaction : A Mannich-type reaction or alkylation may link the azidopiperidine to the oxazole-carboxylic acid core. For example, using formaldehyde as a bridging agent under basic conditions .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/methanol) and recrystallization (using ethanol/water) are standard for isolating the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic: How to characterize the structural integrity and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the azidopiperidine (δ ~3.0–3.5 ppm for N–CH2_2) and oxazole (δ ~6.5–7.5 ppm for oxazole protons) moieties .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX software (SHELXL for refinement) to solve single-crystal structures. This is critical for verifying stereochemistry and hydrogen bonding in the hydrochloride salt .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) validates the molecular ion ([M+H]+^+) and isotopic pattern. Expected exact mass: ~299.09 g/mol (calculated using C10_{10}H14_{14}N4_4O3_3·HCl) .

Basic: What stability considerations are critical for storage and handling?

Methodological Answer:

  • Thermal Stability : Store at 2–8°C in airtight, light-protected containers. Azides are shock-sensitive; avoid temperatures >40°C .
  • Moisture Sensitivity : Use desiccants (silica gel) to prevent hydrolysis of the oxazole ring. Monitor via Karl Fischer titration for water content (<0.5% w/w) .
  • Hazard Mitigation : Conduct stability studies under accelerated conditions (40°C/75% RH for 4 weeks) per ICH guidelines. Use differential scanning calorimetry (DSC) to detect decomposition exotherms .

Advanced: How to evaluate this compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the azide position (e.g., 4-azido vs. 3-azido) and oxazole substituents. Test in vitro against target enzymes (e.g., kinases, proteases) using fluorescence polarization assays .
  • Click Chemistry Applications : Exploit the azide group for Huisgen cycloaddition with alkynes to generate triazole-linked conjugates. Screen for cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., HSP90). Validate with surface plasmon resonance (SPR) for binding affinity (KD_D measurements) .

Advanced: What computational approaches predict the reactivity of the azide group in aqueous or biological environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate reaction pathways for azide decomposition (e.g., Staudinger reaction with phosphines). Use Gaussian 16 with B3LYP/6-31G* basis set to model transition states .
  • Kinetic Studies : Monitor azide stability via UV-Vis spectroscopy (λ = 260 nm) in PBS buffer (pH 7.4, 37°C). Fit data to a first-order decay model to estimate half-life .
  • Metabolite Prediction : Use MetaSite software to simulate cytochrome P450-mediated oxidation of the piperidine ring. Compare with LC-MS/MS data from hepatocyte incubations .

Advanced: How to assess environmental impact and degradation pathways of this compound?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301D (closed bottle test) to measure microbial degradation in wastewater sludge. Quantify residual compound via LC-MS/MS .
  • Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solution. Track degradation products (e.g., NH3_3, CO2_2) using ion chromatography and GC-MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC50_{50}) and algae (72-hour growth inhibition). Classify per REACH guidelines (WGK 2 for water hazard) .

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